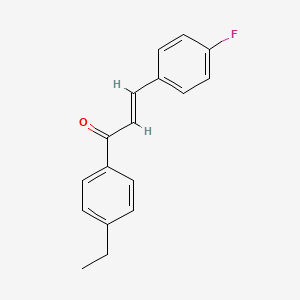

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a fluorine atom on the other, making it a unique derivative of chalcone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating mixtures under acidic conditions.

Major Products Formed

Oxidation: Epoxides, diketones.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of study in medicinal chemistry.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases like cancer and bacterial infections.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression. The compound may also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

- (2E)-1-(4-methylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- (2E)-1-(4-ethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

- (2E)-1-(4-ethylphenyl)-3-(4-bromophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl rings. This combination of substituents imparts distinct chemical and biological properties to the compound, differentiating it from other chalcone derivatives. The fluorine atom, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Biological Activity

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes an ethyl group and a fluorine atom on the phenyl rings. Chalcones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this specific chalcone derivative, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical formula is C17H15F with a molecular weight of approximately 260.3 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, contributing to its biological effectiveness.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophilic sites on proteins, which can inhibit enzyme activity.

- Signal Transduction Modulation : It modulates pathways such as NF-κB, which is crucial in inflammation and cancer progression.

- Induction of Apoptosis : The compound has been shown to activate caspases and other pro-apoptotic proteins, leading to programmed cell death in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this chalcone significantly inhibits the proliferation of various cancer cell lines, including melanoma and breast cancer cells. For instance, treatment with this compound resulted in G2/M phase cell cycle arrest and increased apoptosis rates in melanoma cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2058 (Melanoma) | 12.5 | Induces apoptosis via caspase activation |

| MCF7 (Breast) | 15.0 | Cell cycle arrest and mitochondrial impairment |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation:

- Cytokine Modulation : Studies indicate that it can downregulate TNF-alpha and IL-6 levels in activated macrophages, suggesting potential for treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens:

- Bacterial Inhibition : The compound shows significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, indicating its potential use in developing new antibiotics .

Case Studies

Several case studies have investigated the biological effects of this chalcone derivative:

- Melanoma Study : A study focused on the effects of chalcone derivatives on melanoma cells revealed that this compound induced significant apoptosis through mitochondrial pathways. The study noted a marked increase in Bax/Bcl-xL ratio and cytochrome c release .

- Inflammation Model : In a murine model of inflammation, administration of this compound reduced paw edema significantly compared to control groups, highlighting its therapeutic potential for inflammatory conditions .

Properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12H,2H2,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWMTYNPYVGSAJ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.